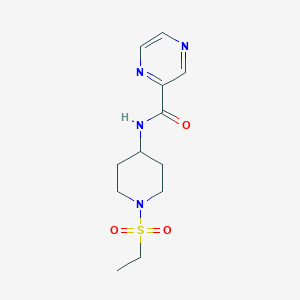
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide, also known as EPZ-6438, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a crucial role in the regulation of gene expression by modifying chromatin structure. Aberrant expression of EZH2 has been associated with the development and progression of various types of cancer, making it a promising target for cancer therapy.
Mécanisme D'action
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EZH2, which is responsible for the methylation of lysine 27 on histone H3 (H3K27). This modification is associated with the repression of gene expression, and aberrant expression of EZH2 can lead to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. By inhibiting EZH2, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to be effective in various cancer cell lines, making it a versatile tool for cancer research. However, there are some limitations to the use of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide in lab experiments. Its solubility in DMSO and other polar solvents may limit its use in certain assays, and its high cost may make it difficult to use in large-scale experiments.
Orientations Futures
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there is growing interest in the development of combination therapies that target EZH2 and other oncogenic pathways. Future research should focus on the optimization of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide and the development of new EZH2 inhibitors with improved pharmacological properties. Furthermore, the role of EZH2 in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 4-bromo-1-ethylsulfonylpiperidine with 2-amino-5-bromo-pyrazine, followed by cyclization and subsequent purification steps. The final product is a white crystalline powder that is soluble in DMSO and other polar solvents.
Applications De Recherche Scientifique
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to synergize with other anti-cancer agents, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-2-20(18,19)16-7-3-10(4-8-16)15-12(17)11-9-13-5-6-14-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXMPOPDFUOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)


![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)